

N-Boc-Pyrrole-3-Boronic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, synthesis, and applications of N-Boc-pyrrole-3-boronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Physical Properties

N-Boc-pyrrole-3-boronic acid, systematically named (1-(tert-butoxycarbonyl)-1H-pyrrol-3-yl)boronic acid, is a heterocyclic organic compound. While specific experimental data for the 3-isomer is limited in publicly available literature, the properties of the closely related 2-isomer, N-Boc-pyrrole-2-boronic acid, along with predicted values, provide valuable insights.

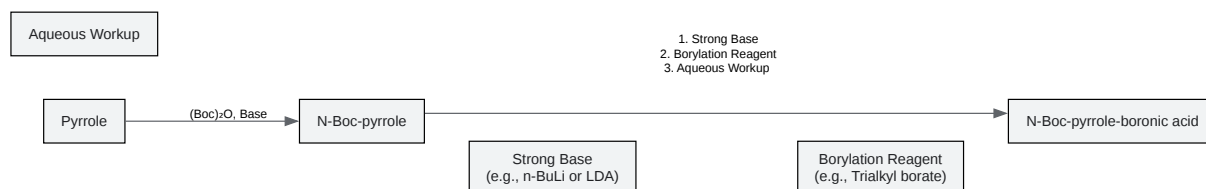
Property	Value	Notes
Chemical Formula	C ₉ H ₁₄ BNO ₄	[1]
Molecular Weight	211.02 g/mol	[1]
CAS Number	832697-40-2	[1]
Appearance	Off-white to light yellow powder	General observation for similar boronic acids.
Melting Point	93-98 °C (decomposes) (for 2-isomer)	This is the experimentally determined value for N-Boc-pyrrole-2-boronic acid and may serve as an estimate.
Boiling Point	Predicted: 361.4 ± 52.0 °C at 760 mmHg	This is a predicted value for the 2-isomer. Experimental data for the 3-isomer is not readily available.
Solubility	Soluble in methanol, ethyl acetate, and dichloromethane.	Boronic acids generally exhibit solubility in polar organic solvents.[2] Solubility in water is generally low but can be influenced by pH.
pKa	Predicted: ~8.5-9.5	The pKa of boronic acids can vary depending on substituents. Aryl boronic acids are generally more acidic than alkyl boronic acids.[3]

Synthesis and Experimental Protocols

The synthesis of N-Boc-pyrrole-3-boronic acid typically involves a multi-step process starting from pyrrole. A general synthetic approach is outlined below, followed by a detailed experimental protocol for a key reaction in its application, the Suzuki-Miyaura coupling.

General Synthesis of N-Boc-Pyrrole-Boronic Acids

The synthesis of N-Boc-pyrrole-boronic acids generally proceeds via a two-step sequence: N-protection of the pyrrole ring followed by borylation. While the borylation of the 2-position is more common due to the higher acidity of the α -protons, synthesis of the 3-isomer can be achieved through specific reaction conditions or starting from a pre-functionalized pyrrole.



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General synthetic workflow for N-Boc-pyrrole-boronic acids.

Experimental Protocol: N-Protection of Pyrrole

This protocol describes the synthesis of the intermediate, N-Boc-pyrrole.

Materials:

- Pyrrole
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM)
- Magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer

- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve pyrrole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
- Add triethylamine (1.5 eq) or a catalytic amount of DMAP to the solution.
- Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) to the reaction mixture at room temperature.^[4]
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield N-Boc-pyrrole.

Application in Suzuki-Miyaura Coupling

N-Boc-pyrrole-3-boronic acid is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the pyrrole ring and an aryl or vinyl halide, a crucial transformation in the synthesis of complex organic molecules, including many pharmaceuticals.^{[3][5]}

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of an aryl halide with N-Boc-pyrrole-3-boronic acid.

Materials:

- N-Boc-pyrrole-3-boronic acid (1.2 eq)
- Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
- Solvent (e.g., 1,4-dioxane/water, toluene/ethanol, or DMF)
- Schlenk flask or reaction vial
- Magnetic stirrer and heating mantle
- Inert gas supply (Argon or Nitrogen)

Procedure:

- To a Schlenk flask, add the aryl halide (1.0 eq), N-Boc-pyrrole-3-boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
- Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) to the flask via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction by TLC or LC-MS.
- After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties.[3] The boron atom in boronic acids can form reversible covalent bonds with diols, which are present in many biological molecules such as sugars and proteins. [3] This property has been exploited in the design of enzyme inhibitors and sensors.

N-Boc-pyrrole-3-boronic acid serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. The pyrrole moiety is a common scaffold in many natural products and pharmaceuticals.[6] By utilizing Suzuki-Miyaura coupling, a wide variety of substituents can be introduced at the 3-position of the pyrrole ring, allowing for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs. The Boc protecting group can be readily removed under acidic conditions to reveal the free amine, which can be further functionalized.

Safety Information

N-Boc-pyrrole-3-boronic acid should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional experimental guidance. All chemical reactions should be performed by trained professionals in a controlled laboratory setting.

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